Thieno[2,3-b]quinoline-4-carboxylic acid
Description
Contextualization within Fused Heterocyclic Systems
Thieno[2,3-b]quinoline-4-carboxylic acid belongs to the broad category of fused heterocyclic systems, which are organic compounds containing at least two rings, where one or more of these rings includes an atom other than carbon, and these rings share a common bond. The structure of thieno[2,3-b]quinoline is a tetracyclic system formed by the fusion of a quinoline (B57606) moiety and a thiophene (B33073) ring. researchgate.netbohrium.com
The quinoline core itself is a fused heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. uomustansiriyah.edu.iq The addition of a thiophene ring to this quinoline backbone results in the thienoquinoline scaffold. There are sixteen possible isomers for thienoquinolines, arising from the different ways the thiophene and quinoline rings can be fused. bohrium.com The "[2,3-b]" designation specifies the precise mode of fusion between the thiophene and quinoline rings, defining the compound's specific topology and chemical properties. The carboxylic acid group at the 4-position further functionalizes this core, providing a reactive handle for synthetic modifications.
Significance of the Thieno[2,3-b]quinoline Core in Medicinal Chemistry and Organic Synthesis
The thieno[2,3-b]quinoline core is considered a "privileged scaffold" in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives. clockss.org These compounds have been the subject of extensive research, revealing a wide spectrum of pharmacological potential.
In the realm of medicinal chemistry , derivatives of the thieno[2,3-b]quinoline core have been investigated for numerous therapeutic applications. Research has identified compounds with potent biological activities, making them attractive candidates for drug discovery programs. mdpi.comresearchgate.net
Table 1: Investigated Biological Activities of Thieno[2,3-b]quinoline Derivatives
| Biological Activity | Target/Application Area |
|---|---|
| Anticancer / Antiproliferative | Inhibition of various cancer cell lines, induction of apoptosis. mdpi.comnih.gov |
| Kinase Inhibition | Targeting enzymes like B-Raf, Protein Kinase C (PKCε), Epidermal Growth Factor Receptor (EGFR), and Interleukin-1 receptor-associated kinase 4 (IRAK4). mdpi.com |
| Anti-inflammatory | Modulating inflammatory pathways. clockss.orgmdpi.com |
| Antioxidant | Scavenging of reactive oxygen species. mdpi.com |
| Antiparasitic | Activity against parasites such as Trypanosoma brucei and Leishmania infantum. mdpi.com |
In organic synthesis , the thieno[2,3-b]quinoline framework serves as a versatile building block for the construction of more complex, polyfunctionalized heterocyclic compounds. bohrium.com The presence of multiple reaction sites on the scaffold allows for a variety of chemical transformations. Contemporary synthetic methodologies, such as C–H activation, are being applied to this core to build molecular complexity in an atom-economical fashion. mdpi.com For instance, the carboxylic acid group in derivatives like thieno[2,3-b]quinoline-2-carboxylic acid can act as a directing group to facilitate novel transformations, such as Rh(III)-catalyzed cycloadditions to form elaborate tetracyclic lactones. researchgate.netmdpi.com
Overview of Research Directions on this compound and its Derivatives
Current research on this compound and its analogues is dynamic and multifaceted, branching into several key areas:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize the thienoquinoline scaffold. This includes the development of multi-component reactions, microwave-assisted synthesis, and novel cyclization strategies like iodocyclization. researchgate.netnih.govrsc.org For example, a common route involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thioglycolic acid or its esters. researchgate.netchemicalbook.com
Exploration of Biological Activity: A primary driver of research is the continued investigation into the therapeutic potential of new derivatives. Studies frequently involve screening newly synthesized compounds for their antiproliferative activity against a panel of human cancer cell lines. mdpi.comnih.gov Beyond cancer, research is also exploring their potential as antiparasitic agents and their ability to act as chemosensitizers that can restore or enhance the activity of established anticancer drugs. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the thieno[2,3-b]quinoline core to understand the relationship between a compound's structure and its biological activity. SAR studies aim to identify the specific structural features responsible for a compound's potency and selectivity, which is crucial for designing more effective therapeutic agents. nih.gov
Application in Advanced Organic Synthesis: The thieno[2,3-b]quinoline core is utilized as a platform to demonstrate the utility of modern synthetic methods. For instance, the carboxylic acid moiety has been employed as an internal directing group in rhodium-catalyzed C-H activation and formal [4+2] cycloaddition reactions to construct complex, fused-ring systems. mdpi.com This highlights the scaffold's role not just as a pharmacophore but also as a tool for advancing synthetic chemistry.
Structure
3D Structure
Properties
CAS No. |
61334-09-6 |
|---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
thieno[2,3-b]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H7NO2S/c14-12(15)10-7-3-1-2-4-9(7)13-11-8(10)5-6-16-11/h1-6H,(H,14,15) |
InChI Key |
IBQRZGWDGGNJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CSC3=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 B Quinoline 4 Carboxylic Acid and Its Analogs
Direct Synthesis Strategies for Thieno[2,3-b]quinoline-4-carboxylic Acid Scaffolds
Direct synthesis strategies often involve the construction of the thiophene (B33073) ring onto a pre-existing quinoline (B57606) core. These methods are typically robust and allow for the generation of the fundamental scaffold through classical condensation and cyclization reactions.
Condensation Reactions Involving 2-Chloro-3-Formyl Quinolines and Thioglycolic Acid Derivatives
A prominent and direct method for synthesizing the thieno[2,3-b]quinoline scaffold involves the reaction between 2-chloro-3-formyl quinolines and thioglycolic acid or its ester derivatives. tandfonline.comresearchgate.net This approach leverages the reactivity of the chloro and formyl groups on the quinoline precursor. The reaction typically proceeds through an initial nucleophilic substitution of the chlorine atom at the C-2 position by the sulfur of the thioglycolate. This is followed by an intramolecular condensation involving the carbanion generated from the active methylene (B1212753) group of the thioglycolate and the formyl group at the C-3 position, leading to the cyclized product with simultaneous dehydration. tandfonline.com
The use of microwave irradiation has been shown to be an efficient way to promote this reaction, often leading to good yields in a short amount of time. tandfonline.com The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, to facilitate the formation of the necessary nucleophiles. tandfonline.com Depending on the reaction conditions, this condensation can yield a mixture of the desired cyclized thieno[2,3-b]quinoline-2-carboxylic acids and uncyclized intermediates. researchgate.net
Table 1: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic Acid Derivatives via Microwave-Assisted Condensation tandfonline.com
| Starting Quinolone (1a-c) | Reactant | Product (3a-i) | Yield (%) |
|---|---|---|---|
| 2-chloro-3-formyl quinoline | Methyl thioglycolate | Methyl thieno[2,3-b]quinoline-2-carboxylate | 85 |
| 2-chloro-3-formyl quinoline | Ethyl thioglycolate | Ethyl thieno[2,3-b]quinoline-2-carboxylate | 88 |
| 2-chloro-3-formyl quinoline | Thioglycolic acid | Thieno[2,3-b]quinoline-2-carboxylic acid | 75 |
| 6-methyl-2-chloro-3-formyl quinoline | Methyl thioglycolate | Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate | 82 |
| 6-methyl-2-chloro-3-formyl quinoline | Ethyl thioglycolate | Ethyl 7-methylthieno[2,3-b]quinoline-2-carboxylate | 85 |
| 6-methoxy-2-chloro-3-formyl quinoline | Methyl thioglycolate | Methyl 7-methoxythieno[2,3-b]quinoline-2-carboxylate | 84 |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a versatile strategy for constructing the thieno[2,3-b]quinoline core, where a suitably functionalized precursor undergoes ring closure. bohrium.com One such approach involves a Pomeranz-Fritsch-type cyclization. For instance, thieno[2,3-c]pyridine (B153571) derivatives can be synthesized via the cyclization of an acetal (B89532) intermediate, followed by a denitrogenative transformation of a fused 1,2,3-triazole compound. nih.gov While this example leads to an isomer, the underlying principle of intramolecular cyclization of a thiophene-based precursor is a key strategy.
Another powerful method is the Fischer indolization, which can be adapted to synthesize thieno-fused indole (B1671886) systems. arkat-usa.org In a relevant synthetic pathway, the thieno[3,2-c]quinoline core was formed through an in situ intramolecular cyclization, highlighting the efficiency of designing precursors that readily undergo ring closure to form the desired polycondensed aromatic system. nih.gov These methods are advantageous as they can build complex heterocyclic systems in a single, often high-yielding, step from advanced intermediates.
Advanced Metal-Catalyzed Synthetic Routes to Thieno[2,3-b]quinoline-Based Systems
Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These advanced methodologies have been successfully applied to the synthesis of thieno[2,3-b]quinoline systems and their complex derivatives.
Rhodium(III)-Catalyzed Formal [4+2] Cycloaddition Triggered by C-H Activation, Utilizing Carboxylic Acid as a Directing Group
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. nih.gov In the context of thieno[2,3-b]quinoline systems, this methodology has been employed to synthesize elaborate tetracyclic lactone derivatives. nih.govmdpi.com The strategy involves a formal [4+2] cycloaddition between a thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne. nih.govresearchgate.net
The key to this transformation is the use of the carboxylic acid group as an effective directing group. nih.gov The carboxylate coordinates to the rhodium catalyst, positioning it to selectively activate a C-H bond on the thiophene ring. This C-H activation initiates the cycloaddition cascade with the alkyne, ultimately forming a new pyranone ring fused to the thieno[2,3-b]quinoline scaffold. nih.govmdpi.com Typical catalytic systems for this reaction include [RhCp*Cl₂]₂ as the catalyst, along with silver salts like Ag₂CO₃ (as a base/oxidant) and AgSbF₆ (as an additive), with the reaction being conducted in a solvent like dry DMF at elevated temperatures. nih.gov This approach provides a single-step synthesis of pharmaceutically relevant, complex heterocyclic compounds. researchgate.net
Table 2: Rh(III)-Catalyzed Synthesis of Tetracyclic Lactones from Thieno[2,3-b]quinoline-2-carboxylic Acid nih.gov
| Alkyne | Product | Yield (%) |
|---|---|---|
| Diphenylacetylene | 3,4-diphenyl-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one | 85 |
| 1,2-di(p-tolyl)acetylene | 3,4-di(p-tolyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one | 80 |
| 1,2-bis(4-methoxyphenyl)acetylene | 3,4-bis(4-methoxyphenyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one | 75 |
| 1,2-bis(4-fluorophenyl)acetylene | 3,4-bis(4-fluorophenyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one | 70 |
| Oct-4-yne | 3,4-dipropyl-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one | 50 |
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling and Subsequent Intramolecular Cyclization
The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, particularly for creating sp²-sp carbon-carbon bonds. mdpi.com This palladium and copper co-catalyzed reaction provides a powerful method for synthesizing precursors that can undergo subsequent intramolecular cyclization to form the thieno[2,3-b]quinoline ring system. mdpi.com
A general strategy involves the Sonogashira coupling of a terminal alkyne with a suitably halogenated quinoline or thiophene derivative. For example, a 2-chloro-3-haloquinoline could be coupled with a terminal alkyne bearing a sulfur nucleophile, or a 3-alkynyl-2-haloquinoline could be reacted with a sulfur source. More directly, an alkyne can be installed on a quinoline precursor, which then undergoes cyclization. For instance, the synthesis of thieno[2,3-b]quinoline derivatives has been achieved via the cyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org The initial alkynyl quinoline is readily prepared using the Sonogashira reaction. The subsequent intramolecular cyclization step then forms the fused thiophene ring. This two-step sequence is highly modular, allowing for significant variation in the substitution pattern of the final product by changing either the alkyne or the quinoline starting material.
Halocyclization Techniques for Substituted Derivatives
Halocyclization is an effective method for the synthesis of halogenated heterocycles. This strategy has been applied to the synthesis of substituted thieno[2,3-b]quinoline derivatives through the regioselective cyclization of functionalized precursors. rsc.org A notable example is the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org
In this reaction, treatment of the 3-alkynyl-2-(methylthio)quinoline substrate with an iodine source, such as molecular iodine (I₂), induces an electrophilic cyclization. The reaction proceeds via the attack of the sulfur atom onto the iodonium-activated alkyne, leading to the formation of the thiophene ring and incorporation of an iodine atom onto the newly formed ring. This method provides a direct route to 3-iodo-4-substituted-thieno[2,3-b]quinolines. rsc.org The resulting halogenated products are valuable intermediates themselves, as the halide can be further functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling extensive structural diversification. rsc.org A similar strategy using copper halides (CuX₂) and N-halosuccinimide (NXS) has been used to synthesize other halogenated fused systems. nih.govmdpi.com
Table 3: Iodocyclization of 3-Alkynyl-2-(methylthio)quinolines rsc.org
| Substituent on Alkyne (R) | Product | Yield (%) |
|---|---|---|
| Phenyl | 3-iodo-4-phenylthieno[2,3-b]quinoline | 92 |
| 4-Methylphenyl | 3-iodo-4-(p-tolyl)thieno[2,3-b]quinoline | 90 |
| 4-Methoxyphenyl | 3-iodo-4-(4-methoxyphenyl)thieno[2,3-b]quinoline | 89 |
| 4-Fluorophenyl | 4-(4-fluorophenyl)-3-iodothieno[2,3-b]quinoline | 93 |
| Thiophen-2-yl | 3-iodo-4-(thiophen-2-yl)thieno[2,3-b]quinoline | 85 |
Synthesis of Key Precursors and Intermediates
The foundation for synthesizing the target thieno[2,3-b]quinoline system lies in the efficient preparation of crucial building blocks. These precursors, often quinoline and thiophene derivatives, are designed with specific functional groups that facilitate subsequent annulation and derivatization steps.
Preparation of 2-Chloro-3-formyl quinolines
A pivotal precursor for many quinoline-based heterocycles is 2-chloro-3-formylquinoline. This compound serves as a versatile synthon, with the chloro and formyl groups providing reactive sites for further molecular elaboration. The most prevalent method for its synthesis is the Vilsmeier-Haack reaction, which involves the cyclization of N-arylacetamides (acetanilides). mdpi.comnih.gov
The reaction is typically carried out by treating an acetanilide (B955) with the Vilsmeier reagent, generated in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF). nih.govnih.gov The process involves the formylation and subsequent cyclization of the acetanilide to yield the 2-chloro-3-formylquinoline core. mdpi.com The reaction's success and yield can be influenced by the electronic nature of the substituents on the acetanilide ring; electron-donating groups generally lead to better yields. mdpi.com To enhance reaction efficiency, particularly for deactivated acetanilides, modifications such as microwave irradiation or the use of micellar media (e.g., CTAB, SDS) have been successfully employed. mdpi.comresearchgate.net
| Reactant (Acetanilide) | Chlorinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| N-phenylacetamide | POCl₃ | DMF | 90°C | 2-Chloro-3-formylquinoline | Good to Moderate | mdpi.com |
| Substituted Acetanilides | PCl₅ (4.5 equiv.) | DMF | 100°C, ~4h | Substituted 2-Chloro-3-formylquinolines | 49-72% (activated) | nih.gov |
| Deactivated Acetanilides | POCl₃ | DMF, CTAB/SDS/TX-100 | Reflux, 45-90 min | Substituted 2-Chloro-3-formylquinolines | Good | mdpi.com |
Synthesis of Thienopyridine and Thienopyrazine Carboxylic Acids
The synthesis of thienopyridine and thienopyrazine carboxylic acids, which are key components for building more complex fused systems, often begins with the construction of the core bicyclic heterocycle.
Thienopyridine Carboxylic Acids: A common route to thieno[2,3-b]pyridines is the Gewald reaction. wikipedia.org This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgarkat-usa.org This 2-aminothiophene intermediate, possessing amino and cyano or ester functionalities, is then primed for cyclization to form the fused pyridine (B92270) ring. For example, 3-amino-thieno[2,3-b]pyridine-2-carboxylates can be synthesized from 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives. mdpi.com Subsequent hydrolysis of the ester group yields the desired carboxylic acid. Another powerful method involves the Suzuki-Miyaura cross-coupling of a bromo-thienopyridine carboxylate with various boronic acids or their derivatives to introduce aryl or heteroaryl substituents before hydrolysis. mdpi.com
Thienopyrazine Carboxylic Acids: The synthesis of the thieno[3,4-b]pyrazine (B1257052) core is generally achieved through the condensation of 3,4-diaminothiophene (B2735483) with a 1,2-dicarbonyl compound. researchgate.net Obtaining the carboxylic acid derivatives can be accomplished by using a dicarbonyl compound that already contains a masked or protected carboxylic acid function, or by post-synthetic modification. For instance, hydrolysis of ester precursors, such as dimethyl 4,4′-(thieno[3,4-b]pyrazine-2,3-diyl)dibenzoate, using a base like lithium hydroxide, provides a direct route to the corresponding dicarboxylic acid. mdpi.com
Derivatization Strategies and Analogue Synthesis
With the core heterocyclic systems in hand, a variety of synthetic strategies can be employed to create a diverse library of analogs. These methods focus on building additional rings, introducing a range of substituents, and further extending the heterocyclic framework.
Formation of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]quinoline
The synthesis of lactone-fused thieno[2,3-b]quinolines has been achieved through elegant catalytic pathways. These methods often utilize the carboxylic acid functionality as an internal nucleophile or a directing group.
One approach involves a tandem one-pot reaction combining a Sonogashira cross-coupling with a 6-endo-dig lactonization. nih.gov For instance, a brominated thieno[2,3-b]pyrazine-6-carboxylic acid can be coupled with a terminal alkyne, and the resulting intermediate undergoes intramolecular cyclization to yield a tricyclic lactone. mdpi.comnih.gov
A more advanced strategy for creating tetracyclic lactones employs a Rhodium(III)-catalyzed formal [4+2] cycloaddition. mdpi.comnih.gov In this atom-economical process, thieno[2,3-b]quinoline-2-carboxylic acid reacts with an internal alkyne. mdpi.com The reaction is triggered by C-H activation, with the carboxylic acid group acting as a transient directing group before participating in the subsequent cycloaddition to form the tetracyclic lactone structure. mdpi.comnih.gov
| Starting Material | Reaction Type | Catalyst/Reagents | Key Feature | Product | Reference |
| 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid | Tandem Sonogashira coupling / 6-endo-dig lactonization | Pd/Cu, Terminal Alkyne | One-pot formation of alkyne and cyclization | Tricyclic Lactone | mdpi.comnih.gov |
| Thieno[2,3-b]quinoline-2-carboxylic acid | Rh(III)-catalyzed formal [4+2] cycloaddition | Rh(III) catalyst, Internal Alkyne | C-H activation with carboxylic acid as directing group | Tetracyclic Lactone | mdpi.comnih.gov |
Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of thieno[2,3-b]quinoline derivatives. Starting from halogenated precursors, typically iodo- or bromo-substituted thieno[2,3-b]quinolines, a wide array of substituents can be introduced. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful for introducing alkynyl moieties. mdpi.com These alkynyl-substituted products can be valuable intermediates for further transformations, such as the lactonization reactions mentioned previously. mdpi.com In addition to the Sonogashira reaction, other palladium-catalyzed methods like the Suzuki and Heck reactions have been employed to introduce aryl, vinyl, and other functional groups, providing a powerful platform for generating diverse libraries of thieno[2,3-b]quinoline analogs. nih.gov
Synthesis of Quinolino[3',2':4,5]thieno[3,2-d]pyrimidine and Pyrido[2',3':4,5]thieno[2,3-b]quinoline Derivatives
The synthesis of more complex, polycyclic systems involves the annulation of additional heterocyclic rings onto the thieno[2,3-b]quinoline scaffold. Specific precursors, such as 3-amino-thieno[2,3-b]quinoline derivatives, are key for these constructions. arkat-usa.org
Quinolino[3',2':4,5]thieno[3,2-d]pyrimidines: These tetracyclic compounds can be synthesized from a suitable 3-amino-thieno[2,3-b]quinoline precursor. For instance, the interaction of a 3-amino-2-cyanothieno[2,3-b]quinoline derivative with reagents like formic acid or formamide (B127407) leads to the cyclization and formation of the pyrimidine (B1678525) ring, yielding the quinolino[3',2':4,5]thieno[3,2-d]pyrimidine system. wikipedia.orgarkat-usa.org Heating a 3-amino-thieno[2,3-b]quinoline with thioacetamide (B46855) in the presence of trifluoroacetic acid also furnishes a thioxo-substituted quinolinothienopyrimidine. arkat-usa.org
Pyrido[2',3':4,5]thieno[2,3-b]quinolines: The construction of the fused pyridine ring to form these derivatives can also be achieved from 3-amino-thieno[2,3-b]quinoline precursors. arkat-usa.org Reaction with reagents that can provide the necessary three-carbon chain for pyridine ring formation is required. For example, reacting a 3-amino-2-cyanothieno[2,3-b]quinoline (an enaminonitrile) with ethyl cyanoacetate (B8463686) in the presence of a base like piperidine, or with a mixture of acetaldehyde (B116499) and malononitrile, results in the formation of the corresponding pyrido[2',3':4,5]thieno[2,3-b]quinoline derivatives. wikipedia.orgarkat-usa.org
Synthesis of Pyrido[3',2':4,5]thieno[2,3-b]mdpi.comresearchgate.netthiazines from Thieno[2,3-b]pyridine-5-carboxylic Acids
The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry research. One such class of compounds, the pyrido[3',2':4,5]thieno[2,3-b] mdpi.comresearchgate.netthiazines, has been developed from thieno[2,3-b]pyridine-5-carboxylic acid precursors. These compounds are of interest as they are considered potential bioisosteres of mdpi.comresearchgate.netthiazino-[2,3-h]quinoline-8-carboxylic acids, where a thiophene ring replaces a benzene (B151609) nucleus. mdpi.com
A key synthetic strategy involves the reductive lactamization of 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids. mdpi.comnih.govresearchgate.net This process is typically carried out using reducing agents such as sodium dithionite (B78146) or stannous chloride dihydrate. mdpi.com The precursor thieno[2,3-b]pyridine-5-carboxylic acid derivatives are themselves synthesized through the interaction of a chlorinated thieno[2,3-b]pyridine (B153569) core with various α-mercaptocarboxylic acids. mdpi.comnih.gov
For instance, the synthesis of model tetrahydropyrido[3',2':4,5]thieno[2,3-b] mdpi.comresearchgate.netthiazines begins with 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid. mdpi.comnih.gov This starting material is reacted with α-mercaptoacetic acid, α-mercaptopropionic acid, or α-mercaptosuccinic acid in the presence of triethylamine (B128534) in aqueous acetone (B3395972) at room temperature. mdpi.comnih.gov This step yields the corresponding 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid intermediates. mdpi.com
The subsequent and final step is the reductive cyclization of these nitro compounds. mdpi.com For example, treating 2-[(carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid with stannous chloride dihydrate in concentrated hydrochloric acid leads to the formation of 6-cyclopropyl-2,9-dioxo-2,3,6,9-tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] mdpi.comresearchgate.netthiazine-8-carboxylic acid. mdpi.com The structures of the resulting polycyclic compounds are confirmed using various spectral and microanalytical techniques. mdpi.comnih.gov
| Starting Material | Reagents | Key Transformation | Product |
|---|---|---|---|
| 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | α-mercaptoacetic acid, triethylamine | Nucleophilic substitution | 2-[(carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid |
| 2-[(carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | Stannous chloride dihydrate, HCl | Reductive lactamization | 6-cyclopropyl-2,9-dioxo-2,3,6,9-tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] mdpi.comresearchgate.netthiazine-8-carboxylic acid |
| (±)-2-[(5-carboxy-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridin-2-yl)thio]succinic acid | Stannous chloride dihydrate | Reductive cyclization | 3-(Carboxymethyl)-6-cyclopropyl-2,9-dioxo-2,3,6,9-tetrahydro-1H-pyrido-[3',2':4,5]thieno[2,3-b] mdpi.comresearchgate.net-thiazine-8-carboxylic acid |
Green Chemistry Approaches in Thieno[2,3-b]quinoline Synthesis
Microwave-Assisted Organic Reaction Enhancement (MORE) Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool in green chemistry, promoting revolution in the synthesis of organic compounds by drastically reducing reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including quinoline derivatives and related fused systems. nih.govrsc.org The core principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
The application of microwave irradiation offers several advantages, including significant time savings, improved product yields, and enhanced selectivity. nih.gov These benefits make it an attractive alternative for the synthesis of complex molecules that would otherwise require lengthy and energy-intensive procedures. nih.gov For instance, microwave-assisted protocols have been efficiently used for the synthesis of quinoline-fused 1,4-benzodiazepines and various substituted quinolines through multi-component reactions. nih.gov
While specific literature detailing the MORE chemistry for the direct synthesis of this compound is not extensively available, the principles have been demonstrated in the synthesis of analogous thieno-fused heterocyclic systems. Efficient microwave-assisted chemical processes have been applied to the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov These reactions highlight the utility of microwave technology in constructing complex heterocyclic scaffolds that include a thiophene ring fused to a nitrogen-containing ring system. nih.gov The dramatic acceleration of reactions, often reducing multi-hour or multi-day processes to mere minutes, underscores the "enhancement" aspect of MORE chemistry. researchgate.netacs.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | nih.govresearchgate.net |
| Energy Consumption | Higher | Lower | researchgate.net |
| Product Yield | Often lower to moderate | Generally improved | nih.gov |
| Selectivity | Variable | Often higher | nih.gov |
Biological and Pharmacological Activity Spectrum of Thieno 2,3 B Quinoline 4 Carboxylic Acid and Its Derivatives
Anticancer Potential
The thieno[2,3-b]quinoline scaffold is a prominent feature in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant potential through various mechanisms, including direct cytotoxicity to cancer cells and inhibition of key enzymes involved in tumor growth and proliferation.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., CaCo-2, MCF-7, AGS, HeLa, NCI-H460, IGROV1)
Derivatives of thieno[2,3-b]quinoline have shown notable cytotoxic effects across a range of human cancer cell lines. The antitumor activity of several synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay against five human cancer cell lines: colon adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF-7), gastric adenocarcinoma (AGS), cervical adenocarcinoma (HeLa), and lung carcinoma (NCI-H460). nih.gov Certain thieno[2,3-b]pyridine (B153569) derivatives, a closely related class of compounds, have also demonstrated potent antiproliferative activity. For instance, after a 48-hour treatment, one such compound exhibited EC₅₀ values of 2.14 µM and 2.77 µM for HeLa and SiHa cell lines, respectively. researchgate.net Another study synthesized and tested seventy-nine derivatives of thieno[2,3-b]quinolines and related structures against human cancer cell lines, identifying eight compounds with potent activity in the 80-250 nM range. nih.gov
Interactive Table: Cytotoxicity of Thieno[2,3-b]quinoline Derivatives Users can filter and sort the data by cell line, compound, and IC50/EC50 values to compare the cytotoxic profiles.
| Compound Class | Cell Line | Activity | Value (µM) | Source |
| Thieno[2,3-b]pyridine derivative | HeLa | EC₅₀ | 2.14 | researchgate.net |
| Thieno[2,3-b]pyridine derivative | SiHa | EC₅₀ | 2.77 | researchgate.net |
| Thieno[2,3-b]quinoline derivative | HCT116 | IC₅₀ | 0.08 - 0.25 | nih.gov |
| Thieno[2,3-b]quinoline derivative | MDA-MB-468 | IC₅₀ | 0.08 - 0.25 | nih.gov |
| Thieno[2,3-b]quinoline derivative | MDA-MB-231 | IC₅₀ | 0.08 - 0.25 | nih.gov |
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and certain thieno[2,3-b]quinoline derivatives have been identified as inhibitors of its tyrosine kinase domain (TKIs). nih.gov The EGFR family plays a vital role in cell signaling, and its overexpression is linked to the progression of various human cancers. nih.gov Research into related thieno-fused heterocyclic systems has yielded potent EGFR inhibitors. For example, a series of thieno[2,3-b]thiophene (B1266192) derivatives were evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and the mutant form EGFRT790M. One compound, in particular, demonstrated IC₅₀ values of 0.28 µM and 5.02 µM against EGFRWT and EGFRT790M, respectively, showing more potent activity than the standard drug erlotinib (B232) against the wild-type and gefitinib (B1684475) against the mutant form. nih.gov Another study on thieno[2,3-d]pyrimidines, which share a similar structural motif, identified a compound that significantly inhibited the growth of HepG2 and PC3 cells for both EGFR wild-type and EGFRT790M. tandfonline.comresearchgate.net These findings underscore the potential of the thieno-quinoline scaffold in developing effective EGFR inhibitors.
Interactive Table: EGFR Tyrosine Kinase Inhibition by Related Thieno-Derivatives This table allows for comparison of inhibitory concentrations against wild-type and mutant EGFR.
| Compound Class | Target | IC₅₀ (µM) | Source |
| Thieno[2,3-b]thiophene derivative 2 | EGFRWT | 0.28 ± 0.03 | nih.gov |
| Thieno[2,3-b]thiophene derivative 2 | EGFRT790M | 5.02 ± 0.19 | nih.gov |
| Erlotinib (Reference) | EGFRWT | 0.32 ± 0.05 | nih.gov |
| Gefitinib (Reference) | EGFRT790M | 21.44 ± 0.75 | nih.gov |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cancer cell proliferation. bohrium.com The quinoline-4-carboxylic acid moiety, a core component of the compounds , is a known pharmacophore for DHODH inhibition. nih.govnih.gov This structural feature is crucial as the carboxylate group can form a salt bridge with arginine residue R136 in the enzyme's binding pocket. nih.gov A structure-guided approach to developing improved DHODH inhibitors based on the quinoline (B57606) scaffold led to the discovery of highly potent analogues. One such analogue, compound 41 , exhibited a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.govnih.gov This line of research confirms that the quinoline-4-carboxylic acid framework, and by extension the thieno[2,3-b]quinoline-4-carboxylic acid core, is a promising starting point for the development of potent anticancer agents targeting pyrimidine biosynthesis.
Interactive Table: DHODH Inhibition by Quinoline-based Analogues Filter by compound to see specific inhibitory concentrations against the DHODH enzyme.
| Compound | Target | IC₅₀ (nM) | Source |
| Analogue 41 | DHODH | 9.71 ± 1.4 | nih.govnih.gov |
| Analogue 43 | DHODH | 26.2 ± 1.8 | nih.govnih.gov |
| 1,7-naphthyridine 46 | DHODH | 28.3 ± 3.3 | nih.gov |
Modulation of Protein Kinase C Isoenzymes (e.g., PKCε/RACK2 Interaction)
Protein Kinase C (PKC) isoenzymes are central to signal transduction pathways that regulate cell proliferation, differentiation, and tumorigenesis. nih.gov Developing isoenzyme-selective inhibitors is challenging due to high sequence similarities. nih.gov However, a series of thienoquinolines have been identified as novel disruptors of the specific protein-protein interaction between PKCε and the Receptor for Activated C-kinase 2 (RACK2). nih.govnih.govnih.gov Through in silico screening based on a pharmacophore model, several thienoquinolines were found to disrupt this interaction in vitro. The most active molecule, N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide (8 ), inhibited the PKCε/RACK2 interaction with an IC₅₀ of 5.9 μM. nih.govnih.gov This compound also inhibited the phosphorylation of downstream targets in HeLa cells and selectively interfered with the translocation of PKCε, demonstrating its potential as a selective modulator of this specific cancer-related pathway. nih.govnih.gov
Interactive Table: Disruption of PKCε/RACK2 Interaction by Thienoquinolines This table highlights the most effective compounds identified for inhibiting the PKCε/RACK2 interaction.
| Compound | Activity | IC₅₀ (µM) | Source |
| Compound 8 | PKCε/RACK2 Interaction | 5.9 | nih.govnih.gov |
| Compound 8 | Elk-1 Phosphorylation in HeLa cells | 11.2 | nih.govnih.gov |
| Compound 1 | PKCε/RACK2 Interaction | 25.5 | nih.gov |
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of the thieno[2,3-b]quinoline scaffold and related quinoline structures have been investigated for their ability to combat bacterial infections.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Several studies have confirmed the antibacterial potential of quinoline-4-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated. The results showed that some compounds displayed good antibacterial activity against Staphylococcus aureus (Gram-positive), with one derivative showing a minimum inhibitory concentration (MIC) of 64 μg/mL. mdpi.comresearchgate.net Another compound was most active against Escherichia coli (Gram-negative), with an MIC of 128 μg/mL. mdpi.comresearchgate.net Furthermore, research on the related thieno[2,3-d]pyrimidinedione scaffold revealed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including MRSA and VRE, although activity against Gram-negative strains was weaker. nih.gov These findings indicate that the broader class of thieno-fused quinolines and related heterocycles represents a promising area for the development of new antibacterial agents.
Interactive Table: Antibacterial Activity of Quinoline Derivatives Compare the minimum inhibitory concentrations (MIC) of different compounds against various bacterial strains.
| Compound Class | Bacterial Strain | Type | MIC (µg/mL) | Source |
| 2-Phenyl-quinoline-4-carboxylic acid (5a4) | Staphylococcus aureus | Gram-positive | 64 | mdpi.comresearchgate.net |
| 2-Phenyl-quinoline-4-carboxylic acid (5a7) | Escherichia coli | Gram-negative | 128 | mdpi.comresearchgate.net |
| Thieno[2,3-d]pyrimidinedione (1 & 2) | MRSA, VRSA, VISA, VRE | Gram-positive | 2 - 16 | nih.gov |
| Thieno[2,3-d]pyrimidinedione (1 & 2) | Gram-negative strains | Gram-negative | 16 - >32 | nih.gov |
| *Note: Values for thieno[2,3-d]pyrimidinediones were originally reported in mg/L and have been converted to µg/mL for consistency. |
Antiparasitic Activity (e.g., Against Trypanosoma brucei, Leishmania infantum)
Diseases caused by trypanosomatid protozoan parasites, such as Human African Trypanosomiasis (Trypanosoma brucei) and leishmaniasis (Leishmania spp.), represent a significant global health challenge, for which new therapeutic options are needed. nih.gov Research into the antiparasitic potential of thieno[2,3-b]quinoline derivatives has shown promising results.
In one study, a series of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]quinoline were synthesized and evaluated for their antiparasitic activity against Trypanosoma brucei and Leishmania infantum. mdpi.com Several of these compounds demonstrated notable efficacy, with some exhibiting half-maximal inhibitory concentration (IC50) values below 11 µM. mdpi.com However, it was also noted that some of these compounds displayed a degree of cytotoxicity towards THP-1-derived macrophages. mdpi.com
The activity of these compounds contributes to the broader field of quinoline-based antiparasitics. For context, other research has explored multifunctional Ru(II) organometallic compounds incorporating 8-hydroxyquinoline (B1678124) derivatives, which showed potent in vitro activity against bloodstream T. brucei (IC50 140–310 nM) and L. infantum promastigotes (IC50 3.0–4.8 μM). nih.gov This highlights the adaptability of the quinoline scaffold in designing agents against these parasites.
Table 1: Antiparasitic Activity of Selected Thieno[2,3-b]quinoline Derivatives
| Compound Type | Target Parasite | Activity (IC50) | Cytotoxicity Observation |
|---|---|---|---|
| Lactone derivatives | Trypanosoma brucei | < 11 µM | Observed in THP-1-derived macrophages mdpi.com |
Anti-inflammatory and Antioxidant Properties
The thieno[2,3-b]quinoline core is also associated with anti-inflammatory and antioxidant activities. mdpi.com Novel derivatives of thieno[2,3-b]quinoline-2-carboxylic acid, including those incorporating β-diketone and pyrazole (B372694) moieties, have been synthesized and assessed for these properties. researchgate.net The antioxidant capacity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, while anti-inflammatory effects were evaluated through the human red blood cell (HRBC) membrane stabilization method. researchgate.net The results indicated that certain compounds were effective antioxidants, and some derivatives containing a pyrazole core demonstrated good anti-inflammatory activity. researchgate.net
Similarly, studies on related quinoline-4-carboxylic acids have shown significant anti-inflammatory properties. nih.gov When tested in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds exhibited appreciable anti-inflammatory effects compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity. nih.gov In contrast, the antioxidant capacity of these specific quinoline carboxylic acids was found to be lacking when compared to ascorbic acid in the DPPH assay. nih.gov Other research into 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid found they possessed better antioxidant activity than the parent isatin (B1672199) compound, with inhibition percentages of 30.25% and 40.43%, respectively, at a concentration of 5 mg/L. ui.ac.id
Enzyme Inhibition Studies Beyond Oncological Targets
Alpha-amylase is a key enzyme in carbohydrate metabolism and a target for managing type-2 diabetes mellitus. nih.gov While specific studies on alpha-amylase inhibition by this compound are not prevalent, research on related quinoline structures demonstrates the potential of this chemical class. For instance, a study on 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives identified compounds with strong antihyperglycemic activity, including significant α-amylase inhibition (IC50 = 132.55 ± 4.12 µg/mL). researchgate.net
Another study focused on thiadiazole quinoline analogs, identifying thirteen compounds with outstanding α-amylase inhibitory potential, with IC50 values ranging from 0.002±0.60 to 42.31±0.17μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 value 53.02±0.12μM). nih.gov
Cholinesterase enzymes, such as acetylcholinesterase (AChE), are important targets in the management of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.net Research on a series of quinoline carboxylic acids revealed high and completely selective inhibitory action against acetylcholinesterase (AChE). nih.gov The IC50 values for these compounds ranged from 4.36 to 89.24 µM, with derivative 3i being the most potent inhibitor with an IC50 value of 4.36 ± 0.12 µM. nih.gov These findings suggest that the quinoline carboxylic acid scaffold is a promising starting point for developing drugs that target neurodegenerative disorders. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Selected Quinolone Carboxylic Acid Derivatives
| Compound Series | Target Enzyme | IC50 Range (µM) | Most Potent Compound (IC50 µM) |
|---|
Other Reported Biological Activities
Leishmaniasis is a parasitic disease for which new, safer, and more effective drugs are urgently needed. researchgate.net The quinoline scaffold is a known pharmacophore for antileishmanial agents. nih.gov As mentioned in section 3.2.2, derivatives of thieno[2,3-b]quinoline have been tested against Leishmania infantum, showing IC50 values under 11 µM. mdpi.com
Broader studies on quinoline-4-carboxylic acid analogs have also been conducted against Leishmania donovani promastigotes. researchgate.net In an investigation of fifteen such analogs, compound Q1 (2-methylquinoline-4-carboxylic acid) was identified as the most active based on its IC50 value when compared against the standard drugs sodium stibogluconate (B12781985) and amphotericin B. researchgate.net In silico studies have further suggested that 2-aryl-quinoline-4-carboxylic acids have the potential to be developed as novel inhibitors of the Leishmania N-myristoyltransferase (NMT) enzyme, a putative drug target. nih.gov
Potential as Smooth Muscle Relaxants and Potassium Channel-Opening Agents (for related thieno[2,3-b]nih.govnih.govthiazines)
While research on this compound itself in the context of smooth muscle relaxation is limited, significant investigations have been conducted on the structurally related thieno[2,3-b] nih.govnih.govthiazine scaffold. These studies have unveiled a notable potential for this heterocyclic system and its derivatives to act as smooth muscle relaxants, with some research also pointing towards a possible mechanism involving potassium channel opening.
A series of novel nonpeptide vasopressin antagonists based on the 6-ethyl-thieno[2,3-b] nih.govnih.govthiazine and 6-benzyl-thieno[2,3-b] nih.govnih.govthiazine skeletons were synthesized and evaluated for their effects on guinea pig heart and smooth muscle preparations. nih.gov The findings indicated a pronounced relaxing effect on vascular smooth muscle and the terminal ileum. nih.gov The relaxant effect was generally more potent in the terminal ilea, a difference possibly attributable to variations in V1a receptor density. nih.gov
Further structure-activity relationship (SAR) studies demonstrated that the substitution at position six on the thienothiazine ring is a key determinant of activity. Compounds featuring an ethyl group at this position exhibited the most potent relaxing activity in terminal ilea. Conversely, the presence of a bulkier phenyl ring at the same position led to a reduction in this effect. nih.gov
In a related line of research, a new series of substituted 1H-thieno[2,3-b] nih.govnih.govthiazine-1-carboxamides was specifically designed with the goal of creating smooth muscle relaxants. researchgate.net The pharmacological evaluation of these compounds was planned to investigate presumed calcium-channel-antagonistic and potassium-channel-opening activities, suggesting a mechanistic hypothesis for their smooth muscle relaxant effects. researchgate.net
The potential for thieno-fused heterocyclic systems to act as potassium channel openers is supported by studies on related structures. For instance, novel thieno[2,3-b]pyrans have been reported as potent potassium channel openers, with some derivatives showing approximately five times the potency of the prototypical opener, cromakalim. nih.gov Additionally, computational studies using PASS (Prediction of Activity Spectra for Substances) on certain thieno[2,3-b]thiophene derivatives predicted "Potassium channel large-conductance Ca-activated activator" as one of the most probable biological activities. ekb.eg
The research into related thieno[2,3-b] nih.govnih.govthiazines indicates a promising avenue for developing agents with significant smooth muscle relaxant properties. The vasorelaxant effects are well-documented, and while the exact mechanism is still under full investigation, potassium channel activation remains a plausible pathway. nih.govresearchgate.net
Research Findings on Thieno[2,3-b] nih.govnih.govthiazine Derivatives as Smooth Muscle Relaxants
The following table summarizes the key findings from studies on the smooth muscle relaxant activity of substituted thieno[2,3-b] nih.govnih.govthiazines.
| Compound Class | Substitution Pattern | Observed Activity | Reference |
| Thieno[2,3-b] nih.govnih.govthiazines | Ethyl group at position 6 | Most potent relaxing activity in terminal ilea | nih.gov |
| Thieno[2,3-b] nih.govnih.govthiazines | Phenyl group at position 6 | Reduced relaxing activity compared to 6-ethyl analogs | nih.gov |
| 1H-Thieno[2,3-b] nih.govnih.govthiazine-1-carboxamides | Urea moiety | Designed as smooth muscle relaxants; presumed potassium-channel-opening activities | researchgate.net |
Structure Activity Relationship Sar and Mechanistic Insights
Elucidation of Key Structural Features for Biological Activity
The specific arrangement of atoms and functional groups within the thieno[2,3-b]quinoline scaffold dictates its interaction with biological targets. Key structural elements, including the carboxylic acid group at the C-4 position and various substituents on the fused rings, play pivotal roles in modulating the pharmacological effects of these compounds.
The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, recognized for its diverse medicinal properties and its role as a precursor for numerous bioactive compounds. ijcps.org This functional group is integral to the biological activities of the thieno[2,3-b]quinoline series, contributing to various therapeutic effects such as antitumor, antibacterial, and antiviral actions. ijcps.org The presence of the carboxylic acid group at the C-4 position can significantly influence the molecule's polarity, acidity, and ability to form hydrogen bonds, which are crucial for binding to target enzymes and receptors.
In a study evaluating various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives, the carboxylic acid moiety was a common feature among compounds showing promising results in molecular docking studies against malarial, tuberculosis, and cancer protein targets. mdpi.com This underscores the importance of this acidic functional group in mediating interactions within the active sites of these biological targets.
The nature and position of substituents on the thieno[2,3-b]quinoline core and its fused rings have a profound impact on the compound's biological activity. Strategic modifications to these positions can enhance potency, selectivity, and pharmacokinetic properties.
Studies on the structurally related thieno[2,3-b]pyridines have provided valuable SAR insights that are often applicable to the thieno[2,3-b]quinoline scaffold. For instance, the introduction of bulky and cleavable ester and carbonate functional groups has been explored as a strategy to disrupt crystal packing, which can in turn improve solubility and anti-proliferative activity. researchgate.net
In one study, the addition of a methylene-hydroxyl group at the C-5 position of thieno[2,3-b]pyridines, combined with ortho and meta disubstitution on a phenyl carboxamide ring, resulted in excellent cell growth inhibition. bohrium.com Furthermore, research on thieno[2,3-b]pyridine (B153569) analogues as hepatic gluconeogenesis inhibitors revealed that replacing a trifluoromethyl group in the core structure could enhance potency. mdpi.com
The following table summarizes the influence of various substituents on the biological activity of thieno[2,3-b]pyridine derivatives, offering insights into potential modifications for the thieno[2,3-b]quinoline scaffold.
| Scaffold/Derivative | Substituent/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Incorporation of bulky ester and carbonate groups | Increased anti-proliferative activity against HCT-116 and MDA-MB-231 cancer cells | researchgate.net |
| Thieno[2,3-b]pyridines | Methylene-hydroxyl group at C-5 and 2,3-disubstitution on phenyl carboxamide | Improved anti-proliferative activity | bohrium.com |
| Thieno[2,3-b]pyridine analogues | Replacement of a CF3 group in the core | Enhanced inhibition of hepatic glucose production | mdpi.com |
The regiochemistry of the thiophene (B33073) ring fusion to the quinoline (B57606) system gives rise to various isomers, such as thieno[2,3-b]quinoline and thieno[3,2-b]quinoline (B14758317), each with a unique spatial arrangement and electronic distribution. While extensive research has been conducted on the synthesis and biological activities of individual thienoquinoline isomers, direct comparative studies on how the fusion pattern affects specific biological activities are not widely documented.
Thieno[2,3-b]quinolines have been noted for a broad range of biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and as EGFR tyrosine kinase inhibitors. nih.gov On the other hand, derivatives of the thieno[3,2-b]quinoline scaffold have also been synthesized and investigated for their therapeutic potential. nih.gov For instance, a study focused on thieno[3,2-c]quinolines as potential RET kinase inhibitors for medullary thyroid cancer showed promising antiproliferative properties. elsevierpure.com
The distinct orientation of the sulfur atom in the thiophene ring relative to the quinoline nitrogen in these isomers can lead to different binding modes and affinities for biological targets. However, a systematic SAR analysis directly comparing the potency and selectivity of thieno[2,3-b]quinoline versus thieno[3,2-b]quinoline derivatives against the same biological target is an area that warrants further investigation to fully elucidate the impact of the fusion pattern.
Molecular Interactions and Binding Modes
Molecular docking studies are instrumental in predicting and understanding the interactions between small molecules and their biological targets at the atomic level. These computational methods provide valuable insights into the binding modes of thieno[2,3-b]quinoline derivatives with various enzymes, helping to rationalize their biological activities and guide further drug design.
DNA Gyrase: Thieno[2,3-b]pyridine derivatives, which share a core structure with thieno[2,3-b]quinolines, have been identified as potential inhibitors of DNA gyrase, a crucial bacterial enzyme. univie.ac.at Molecular docking studies of these compounds into the active site of E. coli DNA gyrase B have been performed to elucidate their binding mechanisms. univie.ac.atmdpi.com Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have shown inhibitory activity against S. aureus DNA gyrase B, with docking studies highlighting the importance of the 4-hydroxy-2-quinolone fragment for binding. tandfonline.com These findings suggest that the thieno[2,3-b]quinoline-4-carboxylic acid scaffold could also effectively target DNA gyrase.
EGFR Kinase: The thieno[2,3-b]quinoline scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Molecular docking studies of related thieno[2,3-d]pyrimidine (B153573) derivatives have confirmed their stable binding within the EGFR active site. nih.gov Docking of thieno[2,3-b]thiophene (B1266192) derivatives into the EGFR binding pocket has also been conducted to understand their mechanism of action. researchgate.net These studies indicate that the thieno-fused quinoline core can effectively occupy the ATP-binding site of EGFR, a common mechanism for kinase inhibitors.
Cholinesterases: Quinoline carboxylic acid derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov Molecular docking simulations of these compounds have been used to predict their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies suggest that the quinoline core can engage in key interactions with amino acid residues in the enzyme's active site gorge.
The inhibitory activity of thieno[2,3-b]quinoline derivatives is mediated by a network of reversible interactions with specific amino acid residues in the active site of their target enzymes. These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or electrostatic interactions.
In the context of DNA gyrase B, docking studies of 4-hydroxy-2-quinolone-3-carboxamides revealed that the carbamoyl (B1232498) group forms hydrogen bonds with Arg144, while the 4-hydroxyl group interacts with Glu58 and Arg84. tandfonline.com
For EGFR kinase, a crucial interaction often involves the formation of a hydrogen bond between the heterocyclic core and the backbone of Met793 in the hinge region of the ATP binding pocket. researchgate.net Hydrophobic interactions with residues such as Leu844 and Val726 also contribute to the stability of the enzyme-inhibitor complex. researchgate.net
Docking studies of thiopyrano[2,3-b]quinoline derivatives, which are structurally similar to thieno[2,3-b]quinolines, with the anticancer target protein CB1a have identified interactions with several amino acid residues including ILE-8, LYS-7, VAL-14, and TRP-12.
The table below provides examples of specific interactions observed in molecular docking studies of related compounds, which can be extrapolated to understand the binding of this compound derivatives.
| Target Enzyme | Compound Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| S. aureus DNA Gyrase B | 4-hydroxy-2-quinolone-3-carboxamides | Arg144, Glu58, Arg84 | Hydrogen bonds | tandfonline.com |
| EGFR Kinase | Thieno[2,3-b]thiophene derivatives | Met793, Asp855, Lys745, Val726 | Hydrogen bonds, π-H interactions | researchgate.net |
| PI-PLC-δ1 | Thieno[2,3-b]pyridines | GLU341, HIS311, ARG549 | Hydrogen bonds | researchgate.net |
| CB1a | Thiopyrano[2,3-b]quinolines | PHE-15, TRP-12, LYS-16, GLU-32 | Hydrophobic and hydrogen bond interactions |
Mechanistic Pathways of Biological Action
The biological activities of thienoquinolines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their structural similarity to quinolones, which are known for a wide range of pharmacological effects. researchgate.net The mechanisms underlying these activities are diverse and can be understood by examining the pathways of related compounds and the implications of their synthetic methodologies.
Inhibition of DNA Gyrase and Topoisomerase IV (for related fluoroquinolones)
While direct studies on this compound are limited, the mechanism of the structurally related fluoroquinolones provides a critical framework for understanding its potential antibacterial action. Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are type IIA topoisomerases that manage the topological state of DNA, which is crucial for replication, transcription, and repair. researchgate.netmdpi.com
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. mdpi.com Fluoroquinolones inhibit DNA gyrase by stabilizing a transient complex formed between the enzyme and DNA, where the DNA is cleaved. nih.gov This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to double-strand breaks. nih.gov The accumulation of these breaks is lethal to the bacterium.
Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division. researchgate.net Similar to its action on DNA gyrase, a fluoroquinolone molecule binds to and stabilizes the topoisomerase IV-DNA cleavage complex. This prevents the enzyme from resealing the DNA strands, ultimately halting cell division and leading to bacterial cell death. nih.gov
The inhibitory activity of quinolone derivatives is often associated with specific structural features. For instance, the 4-hydroxy-2-quinolone fragment has been identified as essential for the inhibition of the DNA gyrase B subunit (GyrB). nih.gov The general mechanism for these related compounds suggests that this compound could potentially exert antibacterial effects through a similar pathway of enzyme inhibition.
Table 1: Target Enzymes of Fluoroquinolones and Their Functions
| Enzyme | Primary Bacterial Function | Effect of Inhibition |
| DNA Gyrase | Introduces negative supercoils into DNA, facilitating replication. | Stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death. nih.govnih.gov |
| Topoisomerase IV | Decatenates (unlinks) daughter chromosomes after replication. | Prevention of chromosome segregation, halting cell division. nih.govresearchgate.net |
C-H Activation Mechanisms in Synthesis and Potential Implications for Biological Interaction
Modern synthetic strategies have revolutionized the preparation of complex molecules like thienoquinolines, with C-H activation emerging as a powerful tool. nih.gov This methodology allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical pathway compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govacs.org
Mechanisms in Synthesis: The synthesis of tetracyclic lactones from a thieno[2,3-b]quinoline-2-carboxylic acid core has been achieved using a Rhodium(III)-catalyzed formal [4+2] cycloaddition with internal alkynes. researchgate.netnih.gov In this process, the carboxylic acid group on the thienoquinoline scaffold acts as a directing group. researchgate.netnih.gov The mechanism involves the coordination of the Rh(III) catalyst to the carboxylic acid, which facilitates the cleavage of a nearby C-H bond on the quinoline ring. This forms a rhodacycle intermediate, which then participates in the cycloaddition with the alkyne to construct the new ring system. nih.gov
The use of directing groups, such as the carboxylic acid, is a common strategy in C-H activation to control the regioselectivity of the reaction, ensuring that functionalization occurs at a specific position. acs.org This precise control is crucial for building libraries of complex molecules for biological screening. nih.gov
Potential Implications for Biological Interaction: The synthetic pathways utilizing C-H activation have significant implications for the molecule's potential biological interactions.
Structural Diversification: C-H activation enables the introduction of a wide variety of functional groups at specific positions on the thienoquinoline scaffold. nih.gov This allows for the systematic modification of the molecule's structure to explore the structure-activity relationship (SAR). By creating diverse derivatives, researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles.
Bioisosteric Replacements: The ability to precisely modify the core structure allows for the introduction of bioisosteres—substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects. This is a key strategy in drug design for optimizing lead compounds.
Mimicking Biological Recognition: The carboxylic acid group, which acts as a directing group in the synthesis, is also a common feature in molecules that interact with biological targets. It can participate in hydrogen bonding or ionic interactions within an enzyme's active site. The synthetic necessity of this group may correlate with its importance in biological recognition, providing a starting point for designing molecules with specific binding properties. A related tetracyclic compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), has been shown to act as a DNA intercalator, suggesting that the planar tetracyclic core, which can be formed via such synthetic routes, is suitable for insertion between DNA base pairs. nih.gov
Table 2: C-H Activation in Thienoquinoline Synthesis
| Catalyst/Method | Directing Group | Reaction Type | Significance |
| Rhodium(III) catalyst | Carboxylic Acid | Formal [4+2] Cycloaddition | Enables atom-economical synthesis of complex tetracyclic derivatives from a thieno[2,3-b]quinoline core. researchgate.netnih.gov |
| Palladium catalyst | Various (e.g., Pyridine) | C-H Functionalization | Allows for regioselective introduction of diverse functional groups, creating libraries of compounds for biological testing. nih.gov |
Computational Chemistry and Theoretical Studies on Thieno 2,3 B Quinoline 4 Carboxylic Acid Systems
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations are fundamental in predicting the molecular properties and interpreting the spectroscopic signatures of thieno[2,3-b]quinoline systems. Density Functional Theory (DFT) is a prominently used method for these investigations.
Research Findings: DFT computational studies have been successfully employed for various quinoline (B57606) derivatives, including those with the thieno[2,3-b] fused ring system. researchgate.net Calculations are often performed using approximations like B3LYP/6−311+G** and HF/6−311+G** to obtain optimized molecular geometries and electronic properties. researchgate.net A key outcome of these studies is the determination of Frontier Molecular Orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap (ΔE) between HOMO and LUMO is crucial for analyzing the chemical stability and reactivity of the molecules. nih.gov For instance, calculations on various quinoline and thieno[2,3-b]quinoline derivatives have shown that charge transfer occurs within the molecules, a property that influences their electronic and photophysical characteristics. researchgate.netresearchgate.net
These theoretical calculations are frequently used in conjunction with experimental spectroscopic data to confirm the structures of newly synthesized compounds. The characterization of thieno[2,3-b]quinoline derivatives is routinely accomplished using a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). rsc.orgresearchgate.netmdpi.com The correlation between calculated vibrational frequencies or NMR chemical shifts and experimental spectra provides strong evidence for the proposed molecular structures. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Thieno[2,3-b]quinoline Derivatives
Conformational Analysis and Molecular Modeling
Understanding the three-dimensional structure and conformational flexibility of thieno[2,3-b]quinoline-4-carboxylic acid is crucial for predicting its physical properties and biological activity. Molecular modeling techniques, including conformational analysis and molecular dynamics (MD) simulations, are employed to explore the potential energy surface and stable conformations of these molecules.
Research Findings: For related quinoline systems, molecular dynamics simulations have been used to validate molecular stability and functional potential. researchgate.net MD simulations provide a dynamic picture of the molecule's behavior over time, helping to trace atomic motions and identify stable conformational states. ekb.egnih.gov Such studies are essential for understanding how these molecules might adapt their shape to fit into the active site of a biological target. nih.gov
Molecular modeling also involves the preparation of molecular structures for further computational analysis, such as docking studies. This often starts with a crystal structure or a computationally optimized geometry. Software packages like the GOLD suite are used to prepare these structures by adding hydrogen atoms and assigning correct protonation states to amino acids, ensuring the model closely resembles the physiological environment. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed for related heterocyclic systems to correlate the 3D properties of molecules with their biological activities, providing a powerful tool for lead optimization. nih.gov
Reaction Mechanism Elucidation via Computational Methods (e.g., DFT)
Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways for the synthesis of complex molecules like thieno[2,3-b]quinolines.
Research Findings: The reaction process for the synthesis of thieno[2,3-b]quinoline derivatives via a regioselective iodocyclization has been successfully elucidated using DFT calculations. rsc.orgdocumentsdelivered.com These calculations provide a detailed understanding of the reaction's energetics and the structure of key intermediates and transition states, which is often difficult to determine experimentally.
Similarly, computational studies have been applied to understand the synthesis of related quinoline-4-carboxylic acids. For example, mechanistic considerations of the Doebner hydrogen-transfer reaction have been explored, confirming that a hydrogen transfer between a dihydroquinoline intermediate and an imine leads to the final oxidized quinoline product. nih.gov Another study detailed the Rh(III)-catalyzed formal [4+2] cycloaddition between a thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, where the carboxylic group acts as a directing group. researchgate.net Such computational investigations are vital for optimizing reaction conditions and designing novel synthetic routes to access these important heterocyclic scaffolds. bohrium.com
Ligand-Target Interactions and Binding Affinity Predictions
A major application of computational chemistry in drug discovery is the prediction of how a ligand, such as a thieno[2,3-b]quinoline derivative, will interact with a biological target, typically a protein or enzyme. Molecular docking and MD simulations are the primary tools used for this purpose.
Research Findings: Numerous in silico molecular docking studies have been performed on thieno[2,3-b]quinoline derivatives and related systems to predict their binding affinity and interaction modes with various therapeutic targets. These studies help to rationalize observed biological activities and guide the design of more potent and selective inhibitors.
For instance, derivatives of the related 2H-thiopyrano[2,3-b]quinoline scaffold were docked against the anticancer peptide CB1a, showing binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov The interactions were characterized by hydrogen bonding and contacts with key amino acid residues like PHE-15, TRP-12, and various lysine (B10760008) residues. nih.gov In another study, quinoline-imidazole hybrids were docked against α‐amylase and PPAR‐γ, with a lead compound showing favorable binding energies of -9.8 kcal/mol and -10.5 kcal/mol, respectively. researchgate.net
Molecular docking has also been used to explore the potential of thieno[2,3-b]pyridines as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1) and thieno[2,3-c]pyridines as inhibitors of Hsp90. mdpi.comnih.gov Furthermore, in silico evaluations of 2-aryl-quinoline-4-carboxylic acids have shown promising docking scores against targets for malaria (PDB ID: 1CET), tuberculosis (PDB ID: 2X22), and cancer (PDB ID: 1S63), with binding energies as favorable as -8.57 kcal/mol. ijcps.org These computational predictions are often complemented by in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-like properties of the compounds. researchgate.net
Table 2: Summary of Molecular Docking Studies on Thieno[2,3-b]quinoline Systems and Related Derivatives
Future Perspectives and Research Gaps in Thieno 2,3 B Quinoline 4 Carboxylic Acid Research
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While established methods for synthesizing the thieno[2,3-b]quinoline core exist, significant opportunities remain for the development of more efficient, selective, and environmentally benign synthetic strategies. bohrium.com Future research should focus on innovative methodologies that offer higher yields, greater functional group tolerance, and improved atom economy.
A primary research gap is the limited number of synthetic routes directly yielding substituted thieno[2,3-b]quinoline-4-carboxylic acids. Many current syntheses produce related structures that require subsequent modification. researchgate.net The exploration of novel catalytic systems is a promising future direction. For instance, the use of copper oxide nanoparticles (CuO NPs) has been reported for the cyclo-condensation of 2-chloroquinoline-3-carbaldehydes with thioglycolic acid, suggesting a pathway toward greener synthesis. researchgate.net Further investigation into other nanocatalysts could lead to milder reaction conditions and improved efficiency.
Moreover, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are underexplored for this class of compounds. Microwave irradiation has been shown to accelerate the synthesis of related thieno[2,3-b]quinoline-2-carboxylic acids. researchgate.net Applying these technologies to the 4-carboxylic acid analogue could significantly reduce reaction times and improve yields. Advanced catalytic reactions, such as rhodium(III)-catalyzed C-H activation and formal [4+2] cycloaddition, have been used to create complex tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid, demonstrating the potential for sophisticated, atom-economical transformations. nih.gov Adapting such C-H activation strategies for the direct synthesis and functionalization of the thieno[2,3-b]quinoline-4-carboxylic acid core is a key area for future development.
| Synthetic Strategy | Potential Advantages | Key Research Gap |
| Nanocatalysis (e.g., CuO NPs) | Milder reaction conditions, potential for reusability, green chemistry. researchgate.net | Broadening the scope of nanocatalysts and substrate compatibility. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. researchgate.net | Specific application to the synthesis of the 4-carboxylic acid derivative. |
| C-H Activation/Annulation | High atom economy, direct functionalization of the core structure. nih.gov | Development of methods for direct C-H functionalization of the this compound scaffold. |
| Iodocyclization Reactions | Provides a pathway to access quinoline (B57606) fused heterocycles for further diversification. rsc.org | Exploring regioselective cyclization to specifically form the 4-carboxylic acid isomer. |
Exploration of Broader Biological Activities and New Therapeutic Applications
The biological profile of the parent this compound remains largely uncharted. Research has predominantly focused on its derivatives or has utilized it as a synthetic precursor. nih.gov The broader thienoquinoline class of compounds is known to possess a diverse array of bioactivities, including antiproliferative, anti-inflammatory, antioxidant, and enzyme inhibitory effects. researchgate.netnih.govresearchgate.net A significant research gap exists in the systematic screening of this compound and its simple esters and amides against a wide panel of biological targets.
Future investigations should aim to uncover new therapeutic applications. For example, derivatives of the related quinoline-4-carboxylic acid scaffold have shown anti-inflammatory and antiproliferative properties. nih.gov Given this precedent, this compound should be evaluated in relevant assays. Furthermore, thieno[2,3-b]quinoline-hydrazone derivatives have been identified as potent inhibitors of α-glucosidase, suggesting a potential application in diabetes treatment. nih.gov Other derivatives have shown activity as SHP1 phosphatase activators and Hsp90 inhibitors, pointing to potential roles in oncology and immunology. mdpi.commdpi.com A comprehensive screening of the core compound could reveal novel activities and provide the basis for developing new classes of therapeutic agents.
| Potential Therapeutic Area | Rationale based on Related Compounds | Research Focus |
| Oncology | Derivatives show antiproliferative activity, EGFR inhibition, and Hsp90 inhibition. researchgate.netnih.govmdpi.com | Screening against various cancer cell lines and specific cancer-related enzymes (kinases, phosphatases). |
| Anti-inflammatory | Related quinoline and thienoquinoline structures exhibit anti-inflammatory effects. nih.govnih.gov | Evaluation in cellular models of inflammation (e.g., LPS-induced macrophages). |
| Anti-diabetic | Thieno[2,3-b]quinoline-hydrazones are potent α-glucosidase inhibitors. nih.gov | In vitro and in vivo evaluation of glucose metabolism-related targets. |
| Anti-infective | The quinoline core is central to many antimalarial drugs; related thienopyridines show antiplasmodial activity. mdpi.com | Screening against a panel of bacterial, fungal, and parasitic pathogens. |
Advanced Structure-Activity Relationship Studies with Focus on Specific Targets
Once a promising biological activity is identified for the this compound scaffold, the next critical step is to conduct detailed structure-activity relationship (SAR) studies. The goal of SAR studies is to understand how specific structural modifications influence biological activity, which is essential for optimizing lead compounds. nih.govrsc.org For the thieno[2,3-b]quinoline class, SAR studies have revealed key insights; for instance, the size of fused cycloalkyl rings and the substitution pattern on appended phenyl rings can dramatically affect antiproliferative potency. nih.govmdpi.com
A major research gap is the absence of systematic SAR studies for the 4-carboxylic acid series against a specific biological target. Future research should involve the synthesis of a focused library of analogues where substitutions are systematically varied at different positions of the heterocyclic core. Key modifications would include:
Modification of the Carboxylic Acid Group: Conversion to a series of esters, amides, and hydrazones to explore the impact on target binding and cell permeability. nih.gov
Substitution on the Quinoline Ring: Introduction of various electron-donating and electron-withdrawing groups to probe electronic and steric effects.
These focused libraries should then be evaluated against a validated target, such as a specific kinase, phosphatase, or receptor, to build a robust SAR model that can guide the design of more potent and selective inhibitors. mdpi.comnih.gov
Integration of In Silico and Experimental Approaches in Drug Discovery
The integration of computational (in silico) methods with experimental validation is a cornerstone of modern drug discovery, enabling a more rational and efficient design process. mdpi.com This approach has been successfully applied to related quinoline and thienoquinoline scaffolds, utilizing techniques like molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.govmdpi.com
For this compound, a significant opportunity lies in applying a comprehensive in silico-experimental workflow from the outset. The research gap is the lack of studies that have employed this integrated strategy specifically for this scaffold. A future research workflow could involve:
Target Identification: Using reverse docking or virtual screening to identify potential protein targets for the this compound core.
Molecular Docking: Once a target is validated experimentally, docking studies can predict the binding mode of the ligand and identify key interactions within the active site. nih.gov This information is invaluable for guiding the design of new derivatives in SAR studies.
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. nih.gov
ADMET Prediction: In silico tools can predict the drug-likeness and pharmacokinetic properties of designed analogues, helping to prioritize the synthesis of compounds with more favorable profiles. mdpi.com
By combining computational predictions with empirical results from chemical synthesis and biological testing, researchers can accelerate the discovery cycle and reduce the attrition rate of drug candidates.
Design and Synthesis of Advanced Derivatives with Improved Pharmacological Profiles
The ultimate goal of medicinal chemistry research on this scaffold is to develop drug candidates with optimized pharmacological profiles, including high potency, target selectivity, and favorable pharmacokinetic properties (e.g., solubility, bioavailability, metabolic stability). A key research gap is the lack of studies focused on the pharmaceutical optimization of this compound derivatives.
Future research should focus on strategies to overcome common liabilities in drug development. For many heterocyclic compounds, poor aqueous solubility is a major hurdle. nih.gov Strategies to address this for the this compound series could include the introduction of polar functional groups, such as alcohols or substituted amines, into the core structure. nih.gov Research on related thieno[2,3-b]pyridines has shown that such modifications can successfully improve solubility while retaining potent antiproliferative activity. nih.gov
Another important strategy is the development of prodrugs. The carboxylic acid group is an ideal handle for creating ester prodrugs, which can mask the polar acid function to improve membrane permeability and oral absorption, before being cleaved by metabolic enzymes in vivo to release the active parent drug. mdpi.com Furthermore, incorporating structural features known to reduce metabolic degradation or improve selectivity against off-target proteins will be crucial for advancing any lead compound toward clinical development. mdpi.comnih.gov This rational design approach, informed by SAR and in silico modeling, will be essential for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for Thieno[2,3-b]quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
this compound is typically synthesized via cyclization reactions. A classical approach involves treating substituted anilines with thiophene derivatives under reflux conditions, often using catalysts like rare earth metals (e.g., cerium or lanthanum) to facilitate heterocyclization . For example, Castle et al. demonstrated a ring-expansion method starting from indeno[1,2-b]thiophene precursors to form thieno[3,2-c]quinoline derivatives, achieving moderate yields (28–71%) depending on solvent systems (e.g., dioxane vs. NMP) and temperature . Reaction optimization should focus on catalyst loading, solvent polarity, and temperature control to minimize side products and improve purity. Continuous flow reactors have also been proposed for scalable synthesis, enhancing reproducibility .
Advanced: How can computational modeling aid in predicting the biological activity of this compound derivatives?
Answer:
Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict binding affinities to biological targets such as bacterial topoisomerases or kinases. For instance, derivatives of thiazeto[3,2-a]quinoline-3-carboxylic acid (e.g., NM394) showed potent antibacterial activity via DNA gyrase inhibition, as validated by docking studies . In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling further prioritizes candidates with favorable pharmacokinetic properties. Experimental validation should follow, using MIC (Minimum Inhibitory Concentration) assays and cytotoxicity screening .
Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm ring fusion patterns (e.g., distinguishing thieno vs. quinoline protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, critical for structure-activity studies .
- IR Spectroscopy : Confirms functional groups like carboxylic acid (-COOH) and aromatic C-H stretches .
Advanced: How can researchers resolve discrepancies in reported biological activities of Thieno[2,3-b]quinoline derivatives across studies?
Answer:
Discrepancies often arise from variations in assay protocols, compound purity, or cell line specificity. For example, Matsuoka et al. reported NM394’s MIC of <0.25 µg/mL against S. aureus, while Ito et al. observed reduced potency in nutrient-rich media due to protein binding . To address this:
Standardize Assay Conditions : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
Validate Purity : Employ HPLC (>95% purity) and elemental analysis.
Cross-Validate Targets : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
Basic: What structural features of this compound govern its reactivity and intermolecular interactions?
Answer:
- Thieno Ring : The electron-rich thiophene moiety directs electrophilic substitution (e.g., halogenation at the 3-position) and participates in π-π stacking with aromatic residues in proteins .
- Carboxylic Acid Group : Enhances solubility via salt formation and enables hydrogen bonding with active-site residues (e.g., in kinase inhibitors) .
- Quinoline Core : The planar structure facilitates intercalation with DNA or RNA, as seen in anticancer derivatives .
Advanced: What strategies optimize the regioselectivity of functionalization in this compound?
Answer:
Regioselective modification relies on:
- Directing Groups : Use of -COOH or -OMe to steer electrophiles (e.g., nitration at the 6-position via meta-directing effects) .
- Metal Catalysis : Pd-catalyzed C-H activation enables arylation at the 2- or 8-positions .
- Protecting Groups : Temporary protection of -COOH with methyl esters prevents undesired side reactions during alkylation .
Basic: How do solvent and pH conditions affect the stability of this compound in aqueous media?
Answer:
- pH-Dependent Stability : The carboxylic acid group protonates below pH 3, reducing solubility and increasing precipitation risk. Above pH 7, deprotonation enhances solubility but may degrade the thieno ring under strong alkaline conditions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding, while protic solvents (e.g., MeOH) may esterify the -COOH group over time .
Advanced: What in vitro models are suitable for evaluating the anti-proliferative activity of Thieno[2,3-b]quinoline derivatives?
Answer:
- Cell-Based Assays : MTT or SRB assays in cancer cell lines (e.g., MCF-7, A549) quantify IC values .
- Mechanistic Studies : Flow cytometry (apoptosis detection) and Western blotting (e.g., PARP cleavage for caspase activation) .
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, Aurora B) to identify specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
